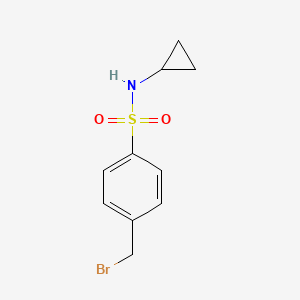

4-(bromomethyl)-N-cyclopropylbenzenesulfonamide

Overview

Description

4-(Bromomethyl)-N-cyclopropylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is also known as BCS-1, and it belongs to the class of sulfonamide compounds.

Scientific Research Applications

HIV-1 Infection Prevention : Compounds related to 4-(bromomethyl)-N-cyclopropylbenzenesulfonamide have been investigated for their potential in HIV-1 infection prevention. For example, a study by Cheng De-ju (2015) synthesized novel compounds, including 4-methyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-N-ethylbenzenesulfonamide, with potential applications in drug development for HIV-1 infection prevention (Cheng De-ju, 2015).

Oxidation Catalysts : Sulfonamide-substituted compounds, like 4-tert-Butylbenzenesulfonamide, have been used in the design of potential oxidation catalysts. A study by Umit Işci et al. (2014) revealed that such compounds demonstrate remarkable stability under oxidative conditions and can be effective in the oxidation of olefins (Umit Işci et al., 2014).

Synthesis of Benzosultams : The compounds have been used in the synthesis of benzosultams. A study conducted by S. Feuillastre et al. (2013) utilized N- Alkyl- N -allyl-2-bromobenzenesulfonamides in a process combining cross-metathesis and radical cyclization to produce 4-substituted benzosultams (S. Feuillastre et al., 2013).

Electrophilic Cyanation : The use of N-Cyano-N-phenyl-p-methylbenzenesulfonamide as an electrophilic cyanation reagent for the synthesis of benzonitriles from (hetero)aryl bromides, as researched by P. Anbarasan et al. (2011), shows the versatility of sulfonamide derivatives in chemical synthesis (P. Anbarasan et al., 2011).

Enzyme Inhibition Studies : Research by N. Riaz (2020) on new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides demonstrated their potential in enzyme inhibition, highlighting their significance in medicinal chemistry (N. Riaz, 2020).

properties

IUPAC Name |

4-(bromomethyl)-N-cyclopropylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S/c11-7-8-1-5-10(6-2-8)15(13,14)12-9-3-4-9/h1-2,5-6,9,12H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASDFOSIPZAZDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]thiophene-2-sulfonamide](/img/structure/B2364688.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylnicotinamide](/img/structure/B2364689.png)

![5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2364691.png)

![(E)-3-(dimethylamino)-1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-propen-1-one](/img/structure/B2364695.png)

![N-Cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2364696.png)

![(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol](/img/structure/B2364704.png)